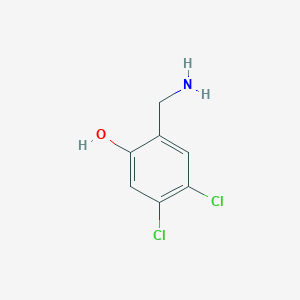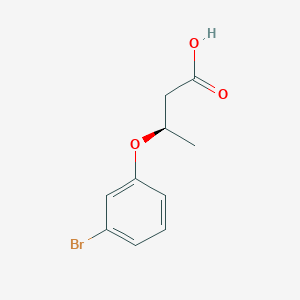![molecular formula C9H8N2 B13092313 2H-Cyclohepta[d]pyrimidine CAS No. 30735-87-6](/img/structure/B13092313.png)
2H-Cyclohepta[d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Cyclohepta[d]pyrimidine is a heterocyclic compound that features a seven-membered ring fused with a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclohepta[d]pyrimidine typically involves cyclization reactions. One common method includes the condensation of suitable α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Another approach involves the use of microwave techniques to prepare derivatives containing chlorine atoms in specific positions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis often leverages scalable cyclization and condensation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Cyclohepta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups like halides or amines .
Applications De Recherche Scientifique
2H-Cyclohepta[d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2H-Cyclohepta[d]pyrimidine involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This action is often mediated through binding to specific sites on the target proteins, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Pyrano[2,3-d]pyrimidine: Known for its biological activities and used in similar applications.
Thiazolo[2,3-b]quinazoline: Another heterocyclic compound with significant antitumor activity.
Cyclohepta[d]thiazolo[3,2-a]pyrimidine: Shares structural similarities and is used in medicinal chemistry
Uniqueness: 2H-Cyclohepta[d]pyrimidine stands out due to its unique seven-membered ring fused with a pyrimidine ring, offering distinct electronic and steric properties that can be leveraged in various chemical and biological applications.
Propriétés
Numéro CAS |
30735-87-6 |
|---|---|
Formule moléculaire |
C9H8N2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2H-cyclohepta[d]pyrimidine |
InChI |
InChI=1S/C9H8N2/c1-2-4-8-6-10-7-11-9(8)5-3-1/h1-6H,7H2 |
Clé InChI |
CEWGMSULPCPASR-UHFFFAOYSA-N |
SMILES canonique |
C1N=CC2=CC=CC=CC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092231.png)

![cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13092237.png)
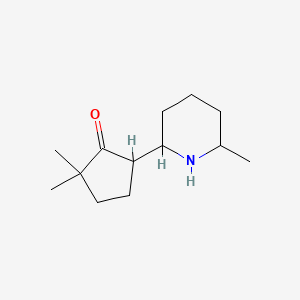
![(2S)-3-[4-(2-amino-6-chloropyrimidin-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;2-methylpropan-2-amine](/img/structure/B13092254.png)

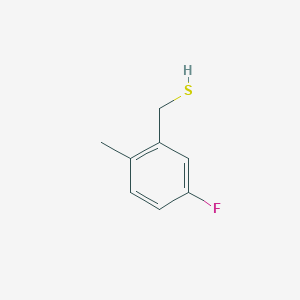
![7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092278.png)
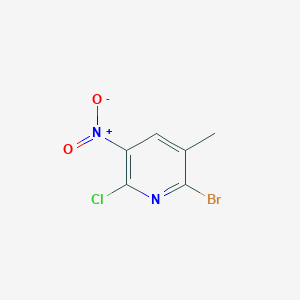

![5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13092283.png)
